molecular formula C18H15NO4 B13130760 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione

1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione

Cat. No.: B13130760
M. Wt: 309.3 g/mol
InChI Key: YMNBMPBCIUASPO-NSCUHMNNSA-N
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Description

1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an anthracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of the anthracene backbone, followed by the introduction of the amino group and the but-2-EN-1-yloxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione: shares similarities with other anthracene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement on the anthracene backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

1-amino-2-[(E)-but-2-enoxy]-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C18H15NO4/c1-2-3-8-23-13-9-12(20)14-15(16(13)19)18(22)11-7-5-4-6-10(11)17(14)21/h2-7,9,20H,8,19H2,1H3/b3-2+

InChI Key

YMNBMPBCIUASPO-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/COC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N

Canonical SMILES

CC=CCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

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